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Compound of Interest

Compound Name: FALL-39

Cat. No.: B1576601 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address the challenges of FALL-39 (also known as LL-37) aggregation in

experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is FALL-39 and why is it prone to aggregation?

A1: FALL-39 is a 39-amino acid human cathelicidin antimicrobial peptide, identical to LL-37.[1]

[2] It plays a crucial role in the innate immune system. Its amphipathic nature, with both

hydrophobic and cationic regions, drives its antimicrobial activity but also contributes to its

propensity for self-aggregation in aqueous solutions.[3][4]

Q2: What are the main factors influencing FALL-39 aggregation?

A2: The primary factors influencing FALL-39 aggregation are:

pH: The net charge of the peptide is pH-dependent, affecting electrostatic repulsion between

molecules.[3]

Salt Concentration: Ions in the solution can screen charges and affect hydrophobic

interactions, thereby modulating aggregation.

Temperature: Higher temperatures can increase the rate of aggregation.[2]
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Peptide Concentration: At higher concentrations, the likelihood of intermolecular interactions

and aggregation increases.

Buffer Composition: The type of buffer and the presence of certain excipients can either

promote or inhibit aggregation.

Q3: How should I store lyophilized and reconstituted FALL-39 to minimize aggregation?

A3: For optimal stability, lyophilized FALL-39 should be stored at -20°C or colder for long-term

storage (longer than 4 weeks).[5] Once reconstituted, the peptide solution is less stable. It is

recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot

the solution to avoid repeated freeze-thaw cycles and store at 2-8°C for short-term use (up to 4

weeks) or at -20°C for longer-term storage (up to 6 months).[6][7]

Q4: Can I use sonication to dissolve FALL-39 aggregates?

A4: Yes, brief sonication can aid in the dissolution of FALL-39 and minimize aggregation.[8] It

is recommended to use short bursts of sonication (e.g., 3 cycles of 10 seconds) while keeping

the sample on ice to prevent heating, which could promote degradation or further aggregation.

[8]

Troubleshooting Guides
Issue 1: Precipitate is visible in my FALL-39 solution
after reconstitution.

Question: I've just reconstituted my lyophilized FALL-39, and I see visible particles or

cloudiness. What should I do?

Possible Cause 1: Low Solubility in the Chosen Solvent. FALL-39 has a net positive

charge at neutral pH and is generally soluble in water.[9] However, its solubility can be

limited, especially at high concentrations.

Suggested Solution: Try dissolving the peptide in a slightly acidic buffer (e.g., 10 mM

sodium phosphate, pH 6.0). For basic peptides like FALL-39, using a slightly acidic

solution can improve solubility.[8] If the peptide is still not dissolving, consider using a

small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO)
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to prepare a concentrated stock solution, which can then be diluted into your aqueous

experimental buffer. Ensure the final concentration of the organic solvent is low enough

not to interfere with your experiment.

Possible Cause 2: Aggregation During Reconstitution. The process of reconstitution itself

can sometimes induce aggregation if not performed correctly.

Suggested Solution: Allow the lyophilized peptide to warm to room temperature before

adding the solvent. Add the solvent and gently swirl or pipette up and down to mix.

Avoid vigorous shaking. If aggregates are still present, try brief sonication on ice.[8]

Issue 2: Inconsistent results in my bioassays with FALL-
39.

Question: I'm observing high variability between replicate experiments using FALL-39. Could

aggregation be the cause?

Possible Cause 1: Formation of Soluble Aggregates. Not all aggregates are visible as

precipitates. Soluble oligomers and larger aggregates can exist in your solution and may

have different biological activities compared to the monomeric peptide, leading to

inconsistent results.

Suggested Solution: Prepare fresh FALL-39 solutions for each experiment from a

lyophilized stock. Before use, filter the solution through a low-protein-binding 0.22 µm

syringe filter to remove any pre-existing aggregates.

Possible Cause 2: Aggregation Induced by Assay Conditions. The pH, ionic strength, or

temperature of your assay buffer could be promoting aggregation during the experiment.

Suggested Solution: Evaluate the stability of FALL-39 under your specific assay

conditions. You can monitor aggregation over time using techniques like Dynamic Light

Scattering (DLS) or by measuring turbidity at 600 nm.[7][10] Consider optimizing your

assay buffer by adjusting the pH or salt concentration. See the Data Presentation

section for guidance.

Data Presentation
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Table 1: Influence of Environmental Factors on FALL-39
(LL-37) Aggregation
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Factor Condition
Effect on
Aggregation

Rationale

pH Acidic (e.g., pH < 6.0) Generally Decreased

Increases the net

positive charge,

leading to greater

electrostatic repulsion

between peptide

molecules.[3]

Neutral to Alkaline

(e.g., pH ≥ 7.0)
Generally Increased

Reduces the net

positive charge,

weakening

electrostatic repulsion

and favoring

aggregation.[3]

Salt Concentration
Low (e.g., < 150 mM

NaCl)
Generally Decreased

Maintains electrostatic

repulsion between

peptide molecules.

High (e.g., ≥ 150 mM

NaCl)
Generally Increased

Shields the charges

on the peptide,

reducing electrostatic

repulsion and

promoting aggregation

through hydrophobic

interactions.

Temperature Low (e.g., 4°C) Decreased

Reduces molecular

motion and the

kinetics of

aggregation.

High (e.g., 37°C) Increased

Increases molecular

motion and the

likelihood of

intermolecular

collisions, accelerating

aggregation.[2][10]
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Table 2: Recommended Solvents and Buffers for FALL-
39 (LL-37)

Solvent/Buffer pH Recommended Use Notes

Sterile, Nuclease-Free

Water
~7.0

Initial reconstitution for

many applications.

FALL-39 is freely

soluble in water.[9]

10 mM Sodium

Phosphate
6.0 - 7.4

General experimental

buffer.

A slightly acidic pH

can help maintain

solubility.

10 mM Tris-HCl 7.4
Common buffer for

biological assays.

Ensure compatibility

with your specific

experiment.[11]

10% Acetic Acid Acidic
Solubilizing highly

aggregated peptide.

Use sparingly and

adjust the pH of the

final solution.[1]

Phosphate-Buffered

Saline (PBS)
7.4

Widely used for cell-

based assays.

Be aware that the

physiological salt

concentration may

promote aggregation

over time.

Experimental Protocols
Protocol 1: Solubilization of Lyophilized FALL-39

Equilibrate: Allow the vial of lyophilized FALL-39 to reach room temperature before opening.

Solvent Addition: Add the desired volume of sterile, cold solvent (e.g., 10 mM sodium

phosphate, pH 6.5) to the vial to achieve the target stock concentration.

Gentle Mixing: Gently swirl the vial or pipette the solution up and down to dissolve the

peptide. Avoid vigorous vortexing or shaking.

Sonication (if necessary): If the peptide does not fully dissolve, sonicate the vial in an ice

bath for three short bursts of 10 seconds each.[8]
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Sterile Filtration: For critical applications, filter the reconstituted peptide solution through a

0.22 µm low-protein-binding syringe filter to remove any potential micro-aggregates.

Storage: Use the solution immediately or aliquot and store at ≤ -20°C.[5]

Protocol 2: Monitoring FALL-39 Aggregation using
Dynamic Light Scattering (DLS)

Sample Preparation: Prepare your FALL-39 solution in the desired buffer at the

concentration to be tested. Filter the buffer and the final peptide solution through a 0.2 µm

filter to remove dust and extraneous particles.

Instrument Setup: Set the DLS instrument to the appropriate temperature for your

experiment (e.g., 25°C or 37°C).

Measurement: Transfer the sample to a clean, dust-free cuvette. Place the cuvette in the

DLS instrument and allow it to equilibrate to the set temperature for at least 5 minutes.

Data Acquisition: Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each)

to ensure reproducibility.

Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh)

and the polydispersity index (PDI) of the particles in solution. An increase in Rh and PDI over

time is indicative of aggregation.[12]

Protocol 3: Assessing FALL-39 Secondary Structure by
Circular Dichroism (CD) Spectroscopy

Sample Preparation: Prepare a FALL-39 solution at a concentration of approximately 0.1

mg/mL in a CD-compatible buffer (e.g., 10 mM sodium phosphate).[13] The buffer should

have low absorbance in the far-UV region.

Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the instrument

parameters, including the wavelength range (e.g., 190-260 nm), data pitch, scanning speed,

and number of accumulations.
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Blank Measurement: Record a baseline spectrum of the buffer using the same cuvette that

will be used for the sample.

Sample Measurement: Record the CD spectrum of the FALL-39 solution.

Data Processing: Subtract the buffer baseline from the sample spectrum. Convert the data to

mean residue ellipticity [θ].

Structural Analysis: A random coil conformation is typically observed in aqueous solution,

while the presence of α-helical structure, indicated by negative bands around 208 and 222

nm, can be induced by membrane-mimicking environments or certain buffer conditions and

is often associated with the peptide's active state. Aggregation can lead to the formation of β-

sheet structures, characterized by a negative band around 218 nm.[3]

Mandatory Visualizations
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Experimental Workflow for FALL-39 Aggregation Studies
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Caption: Workflow for preparing and analyzing FALL-39 aggregation.
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Troubleshooting FALL-39 Aggregation

Potential Causes

Solutions

Problem:
Precipitation or Inconsistent Results

Poor Solubility Aggregation During Prep Assay-Induced Aggregation

Optimize Buffer pH
(e.g., slightly acidic)

Use Co-solvents
(e.g., ACN, DMSO) Gentle Mixing Sonication on Ice Prepare Fresh Solutions Optimize Assay Buffer Filter Before Use
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Caption: Logic diagram for troubleshooting FALL-39 aggregation issues.
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FALL-39 Signaling Pathway (Placeholder)

FALL-39 (LL-37)
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Caption: Simplified overview of FALL-39's mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. repository.ubn.ru.nl [repository.ubn.ru.nl]

2. researchgate.net [researchgate.net]

3. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-
Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1576601?utm_src=pdf-body-img
https://www.benchchem.com/product/b1576601?utm_src=pdf-body
https://www.benchchem.com/product/b1576601?utm_src=pdf-custom-synthesis
https://repository.ubn.ru.nl/bitstream/handle/2066/49435/49435tjabringa.pdf;jsessionid=BFCC21254EAEB2461D6BFA9E6D0E1556?sequence=1
https://www.researchgate.net/publication/356131807_PREPARATION_AND_STABILITY_EVALUATION_OF_LL-37_CREAM
https://pmc.ncbi.nlm.nih.gov/articles/PMC4034075/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4034075/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576601?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC
[pmc.ncbi.nlm.nih.gov]

5. usbio.net [usbio.net]

6. peptidedosages.com [peptidedosages.com]

7. mdpi.com [mdpi.com]

8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

9. researchgate.net [researchgate.net]

10. Heterogeneous absorption of antimicrobial peptide LL37 in Escherichia coli cells
enhances population survivability | eLife [elifesciences.org]

11. Frontiers | Backbone Cyclization and Dimerization of LL-37-Derived Peptides Enhance
Antimicrobial Activity and Proteolytic Stability [frontiersin.org]

12. Molecular Aggregation in Immune System Activation Studied by Dynamic Light
Scattering - PMC [pmc.ncbi.nlm.nih.gov]

13. Using circular dichroism spectra to estimate protein secondary structure - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: FALL-39 Aggregation
Prevention]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1576601#preventing-aggregation-of-fall-39-in-
experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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